2-Hydroxyethylphosphine

描述

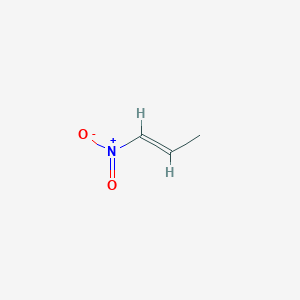

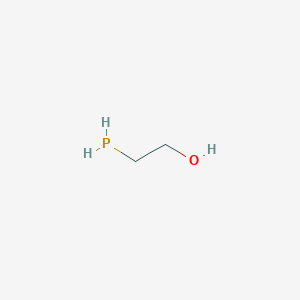

2-Hydroxyethylphosphine is a chemical compound with the molecular formula C2H7OP . It has a molecular weight of 78.05 . It is also known by other names such as AURORA KA-1102 and Ethanol, 2-phosphino- .

Synthesis Analysis

The synthesis of 2-Hydroxyethylphosphine involves the addition of an alkenyl carboxylate to a phosphine containing a P-H bond . More detailed information about the synthesis of phosphines can be found in the literature .

Molecular Structure Analysis

The 2-Hydroxyethylphosphine molecule contains a total of 10 bonds. There are 3 non-H bonds, 1 rotatable bond, 1 hydroxyl group, 1 primary alcohol, and 1 phosphane .

Chemical Reactions Analysis

The reactions of phosphines, including 2-Hydroxyethylphosphine, have been studied extensively. These reactions occur in the presence of strong bases and yield primary, secondary, and tertiary phosphines . More detailed information about the chemical reactions of phosphines can be found in the literature .

Physical And Chemical Properties Analysis

2-Hydroxyethylphosphine has a boiling point of 139-140 °C and a density of 1.0040 g/cm3 . Its acidity coefficient (pKa) is predicted to be 14.71±0.10 .

科学研究应用

Photopolymerization in Biomaterials

2-Hydroxyethylphosphine derivatives are used in photopolymerization processes. A study detailed the use of a water-soluble lithium acylphosphinate salt, derived from 2-hydroxyethylphosphine, to rapidly polymerize diacrylated poly(ethylene glycol) (PEGDA) monomers into hydrogels. This process is valuable in encapsulating living cells in three-dimensional, hydrated, biomimetic materials due to its mild reaction conditions and control over material formation. The polymerization with this initiator shows high viability during direct encapsulation of cells, suggesting its potential in biomedical applications (Fairbanks et al., 2009).

Coordination Chemistry and Catalysis

2-Hydroxyethylphosphine derivatives are integral in developing coordination chemistry and catalysis. Tris(hydroxymethyl)phosphine, a water-soluble compound, was used in testing water-soluble catalysts for hydrogenation of lignin in pulp. The study resulted in the discovery of new, in situ, Ru-P(CH2OH)3 hydrogenation catalysts, showcasing the compound's potential in catalytic processes and applications in pulp bleaching and brightness stabilization (James & Lorenzini, 2010).

Cross-Coupling Reactions in Organic Synthesis

The compound has shown promise in enhancing cross-coupling reactions. A study highlighted the use of p-Terphenylphosphines, derivatives of 2-hydroxyethylphosphine, as ligands for palladium in catalytic cross-coupling of dibromophenols and dibromoanilines with Grignard reagents, achieving high ortho-selectivity (Ishikawa & Manabe, 2007). Another study developed hydroxyphosphine ligands to accelerate nickel-catalyzed cross-coupling reactions of unreactive aryl electrophiles and Grignard reagents, showcasing the compound's role in activating aryl halides and phenol derivatives for cross-coupling reactions (Yoshikai et al., 2009).

Synthesis of Chiral Hydroxyl Phospholanes

The synthesis of chiral hydroxyl monophosphane and bisphospholanes from D-mannitol, derived from 2-hydroxyethylphosphine, has found use in asymmetric catalytic reactions. These compounds are used as catalysts in the asymmetric hydrogenation of functionalized olefins, suggesting their potential in producing optically active compounds with high enantioselectivity (Li et al., 2000).

属性

IUPAC Name |

2-phosphanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7OP/c3-1-2-4/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFRJFUTYHQHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338302 | |

| Record name | 2-Hydroxyethylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxyethylphosphine | |

CAS RN |

16247-01-1 | |

| Record name | 2-Hydroxyethylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)